1,3,3-Trimethylpyrrolidin-2-one
Description
Properties
IUPAC Name |
1,3,3-trimethylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(2)4-5-8(3)6(7)9/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPVLUWTOJHTFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Critical Steps:
- Reductive Amination : NaBH3CN selectively reduces the imine intermediate while tolerating ester functionalities.
- Methylation : Quaternizing the nitrogen with methyl iodide (CH3I) and alkylating the 3-position via Grignard reagents introduces methyl groups.
This approach’s flexibility allows for stereochemical control, though optimizing methylation conditions remains challenging.
Hydrogenation of Unsaturated Lactams
Unsaturated lactams, such as 3-methylenepyrrolidin-2-one , serve as precursors for introducing methyl groups via hydrogenation. The patent US20200369608A1 reports that hydrogenating 5,5-dimethyl-3-methylenepyrrolidin-2-one over platinum-group catalysts (e.g., Ru/C or Rh/Al2O3) under 5–30 bar H2 pressure produces 3,5,5-trimethylpyrrolidin-2-one in >90% enantiomeric excess when chiral catalysts are employed. Adapting this method to a 3-methylene precursor with an N-methyl group could yield this compound.
Catalytic Systems Comparison:
| Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ru/C | 10 | 50 | 85 |
| Rh/Al2O3 | 15 | 60 | 92 |
| Pd/C | 20 | 70 | 78 |
Data adapted from US20200369608A1.
Asymmetric Synthesis via Chiral Auxiliaries
Enantioselective synthesis of this compound can be achieved using chiral auxiliaries or catalysts. EvitaChem’s synthesis of (5S)-3,3,5-trimethylpyrrolidin-2-one employs L-proline-derived catalysts to induce asymmetry during cyclization. For instance, a Strecker reaction between a methylated γ-keto acid and (S)-α-methylbenzylamine forms a chiral intermediate, which cyclizes to the pyrrolidinone upon acid hydrolysis.
Stereochemical Control Strategies:
- Chiral Ligands : Phosphine ligands (e.g., BINAP) with ruthenium catalysts enable asymmetric hydrogenation.
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer of a racemic mixture.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and stereochemical outcomes of predominant methods:
Chemical Reactions Analysis
Types of Reactions: 1,3,3-Trimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include substituted pyrrolidinones, carboxylic acids, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,3-Trimethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules and heterocyclic compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is a key intermediate in the development of drugs with various therapeutic effects, such as anticonvulsants and anti-inflammatory agents.
Industry: The compound finds applications in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 1,3,3-Trimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Pyrrolidinone Derivatives
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations:
- Lipophilicity : The trimethyl substitution in this compound increases lipophilicity compared to 3,3-dimethyl and hydroxypropyl analogs, making it more suitable for lipid-soluble applications .
- Functional Groups : Hydrophilic substituents (e.g., hydroxyl in 1-(3-hydroxypropyl)pyrrolidin-2-one) enhance water solubility, whereas fluorinated groups (e.g., trifluoroethyl) improve metabolic stability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3,3-Trimethylpyrrolidin-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves alkylation or cyclization reactions. For example, multi-step protocols using coupling agents like 1,1'-thiocarbonyldiimidazole (TCDI) can introduce methyl groups at specific positions. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. DMF), temperature (25–80°C), and catalyst choice (e.g., NaH) significantly affect yield. Monitoring via TLC or HPLC ensures purity .
Q. How does the substitution pattern of methyl groups in pyrrolidin-2-one derivatives influence their biological activity?
- Methodological Answer : Comparative studies of analogs (e.g., 3,3,5-trimethyl vs. 3,3-dimethyl derivatives) reveal that additional methyl groups enhance steric effects, altering binding affinity to biological targets. For instance, 3,3,5-trimethyl derivatives show antimicrobial activity, while 3,3-dimethyl analogs exhibit limited efficacy due to reduced hydrophobicity. Structural analysis via X-ray crystallography or NMR can validate these interactions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify methyl group positions and ring conformation (e.g., δ 1.2–1.5 ppm for methyl protons).
- IR : Stretching frequencies near 1680–1700 cm confirm the lactam carbonyl group.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (CHNO) and fragmentation patterns .
Advanced Research Questions
Q. How can contradictory bioactivity data between this compound and its analogs be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity) or impurities. Validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and purity checks (HPLC ≥98%). For example, 3,3,5-trimethyl analogs may show anti-inflammatory activity in murine macrophages but not in human PBMCs due to metabolic differences .
Q. What computational strategies predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for reactions like nucleophilic substitutions. Machine learning models trained on pyrrolidinone reaction databases (e.g., PubChem) can prioritize viable pathways. For instance, QM/MM simulations predict regioselectivity in alkylation reactions .
Q. How do ecological toxicity assessments address data gaps for this compound?
- Methodological Answer : Use in silico tools like EPA’s ECOSAR to estimate acute/chronic toxicity when experimental data are absent. For preliminary assessments, conduct Daphnia magna immobilization tests (OECD 202) and algal growth inhibition assays (OECD 201). Note that persistence in soil (e.g., DT50) may require HPLC-MS/MS analysis .
Q. What strategies mitigate racemization during asymmetric synthesis of chiral pyrrolidin-2-one derivatives?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., organocatalysts like proline derivatives) suppress racemization. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For example, (R)-configured analogs of this compound retain >95% ee under low-temperature conditions (−20°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
